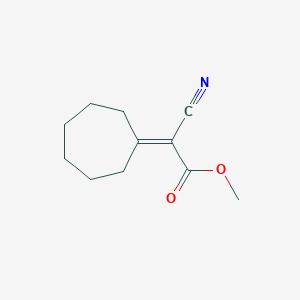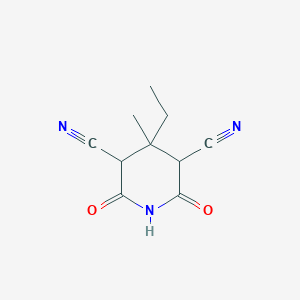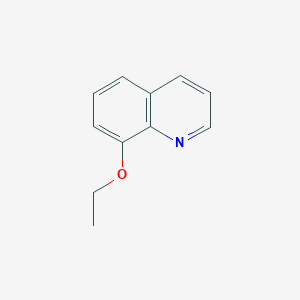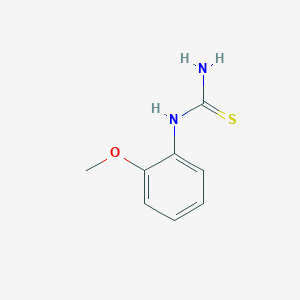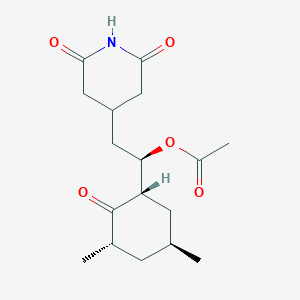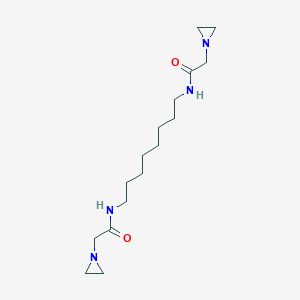
Acetamide, N,N'-octamethylenebis(2-(1-aziridinyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetamide, N,N'-octamethylenebis(2-(1-aziridinyl)-) is a synthetic compound that has been widely used in scientific research. This compound is also known as X-ray crosslinker or X-linker. It is a bifunctional alkylating agent that can crosslink proteins and nucleic acids.
Aplicaciones Científicas De Investigación
Acetamide, N,N'-octamethylenebis(2-(1-aziridinyl)-) has been widely used in scientific research as a crosslinking agent. It is commonly used in protein-protein interaction studies, nucleic acid-protein interaction studies, and protein-DNA crosslinking studies. The compound is also used in X-ray crystallography to stabilize protein crystals and improve the resolution of X-ray diffraction data.
Mecanismo De Acción
Acetamide, N,N'-octamethylenebis(2-(1-aziridinyl)-) works by crosslinking proteins and nucleic acids. The compound contains two aziridine rings that can react with amino and thiol groups in proteins and nucleic acids. The crosslinking process results in the formation of covalent bonds between the molecules, which can stabilize protein complexes and improve the resolution of X-ray diffraction data.
Biochemical and Physiological Effects:
Acetamide, N,N'-octamethylenebis(2-(1-aziridinyl)-) can have both biochemical and physiological effects. The compound can crosslink proteins and nucleic acids, which can affect the structure and function of these molecules. The crosslinking process can also lead to the formation of DNA-protein adducts, which can interfere with DNA replication and transcription.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Acetamide, N,N'-octamethylenebis(2-(1-aziridinyl)-) has several advantages for lab experiments. It is a potent crosslinking agent that can be used in low concentrations. The compound is also relatively stable and can be stored for long periods of time. However, there are also limitations to the use of this compound. It can be toxic to cells and can lead to the formation of DNA-protein adducts, which can interfere with cellular processes.
Direcciones Futuras
There are several future directions for the use of Acetamide, N,N'-octamethylenebis(2-(1-aziridinyl)-) in scientific research. One area of research is the development of new crosslinking agents with improved properties, such as increased selectivity and reduced toxicity. Another area of research is the application of crosslinking agents in the study of protein-protein interactions and protein complexes. Finally, there is a need for further research on the biochemical and physiological effects of crosslinking agents on cells and organisms.
Conclusion:
Acetamide, N,N'-octamethylenebis(2-(1-aziridinyl)-) is a potent crosslinking agent that has been widely used in scientific research. The compound can crosslink proteins and nucleic acids, which can improve the resolution of X-ray diffraction data and stabilize protein complexes. However, the use of this compound can also have limitations, such as toxicity to cells and interference with cellular processes. Further research is needed to develop new crosslinking agents with improved properties and to study the effects of crosslinking agents on cells and organisms.
Métodos De Síntesis
Acetamide, N,N'-octamethylenebis(2-(1-aziridinyl)-) can be synthesized by reacting 1,8-diaminooctane with epichlorohydrin in the presence of sodium hydroxide. The resulting product is then treated with acetic anhydride to obtain the final product. The synthesis process is relatively simple and can be completed in a few steps.
Propiedades
Número CAS |
1553-36-2 |
|---|---|
Nombre del producto |
Acetamide, N,N'-octamethylenebis(2-(1-aziridinyl)- |
Fórmula molecular |
C16H30N4O2 |
Peso molecular |
310.44 g/mol |
Nombre IUPAC |
2-(aziridin-1-yl)-N-[8-[[2-(aziridin-1-yl)acetyl]amino]octyl]acetamide |
InChI |
InChI=1S/C16H30N4O2/c21-15(13-19-9-10-19)17-7-5-3-1-2-4-6-8-18-16(22)14-20-11-12-20/h1-14H2,(H,17,21)(H,18,22) |
Clave InChI |
ZDTDUAYRLVDHEJ-UHFFFAOYSA-N |
SMILES |
C1CN1CC(=O)NCCCCCCCCNC(=O)CN2CC2 |
SMILES canónico |
C1CN1CC(=O)NCCCCCCCCNC(=O)CN2CC2 |
Otros números CAS |
1553-36-2 |
Sinónimos |
N,N'-octamethylenebis-1-aziridineacetamide NSC-111716 SRI 5 SRI-5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



